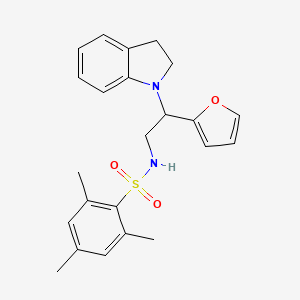

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a hybrid heterocyclic framework. Its structure combines a 2,4,6-trimethylbenzenesulfonamide core with a furan-indolin-ethyl substituent. The furan ring (a five-membered oxygen-containing heterocycle) and indoline moiety (a bicyclic structure with a benzene ring fused to a pyrrolidine) confer unique electronic and steric properties.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-16-13-17(2)23(18(3)14-16)29(26,27)24-15-21(22-9-6-12-28-22)25-11-10-19-7-4-5-8-20(19)25/h4-9,12-14,21,24H,10-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPYUPUDXYEKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes:

Formation of the indole moiety: Starting from an appropriate indole precursor, the indole ring is functionalized to introduce the ethyl group.

Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced sulfonamide derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with similar structures to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide exhibit anti-inflammatory effects. The incorporation of furan and indole moieties is known to enhance the anti-inflammatory activity by modulating the cyclooxygenase (COX) pathways. Studies have shown that derivatives of furan and indole can act as selective COX inhibitors, which are crucial in treating inflammatory diseases .

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Indole derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The furan ring's presence may also contribute to the compound's efficacy against specific cancer cell lines by targeting molecular pathways involved in cancer progression .

Antimicrobial Effects

Preliminary studies on structurally related compounds indicate that they possess antimicrobial properties. The sulfonamide group is particularly known for its antibacterial activity, making this compound a candidate for further investigation as a potential antimicrobial agent .

Synthetic Routes

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions:

- Formation of the Furan-Indole Linkage : The initial step often includes the reaction between furan derivatives and indole compounds under acidic or basic conditions to form the desired linkage.

- Sulfonamide Formation : The introduction of the sulfonamide group can be achieved through the reaction of an amine with a sulfonyl chloride.

- Final Coupling : The final step involves coupling the intermediate products to yield the target compound.

The efficiency and yield of these reactions are critical for scaling up production for biological testing .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide. Modifications to functional groups on the furan or indole rings can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituting methyl groups on indole | Increases lipophilicity and cellular uptake |

| Altering the position of the furan ring | Affects binding affinity to target proteins |

| Changing sulfonamide substituents | Modulates antibacterial potency |

Case Study on Anti-inflammatory Activity

A study conducted by Mohamed et al. (2014) synthesized a series of indole-furan derivatives and evaluated their anti-inflammatory effects in vitro and in vivo models. The results indicated that compounds with similar structural features to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide exhibited significant reductions in inflammatory markers .

Case Study on Anticancer Activity

In another investigation, derivatives incorporating both furan and indole were tested against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases and proteases, and receptors involved in inflammatory pathways.

Pathways Involved: It may inhibit or modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

(i) 5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate

- Structure : Shares the N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide backbone but includes a pivalate ester and a methylpentynyl chain.

- Synthesis : Reported as a light yellow oil with a yield of 53% via a multi-step reaction involving sulfonamide coupling .

Key Data :

Property Value Yield 53% Physical State Light yellow oil ¹H NMR (δ ppm) Data archived in Mendeley DB

(ii) (R)-5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl 2-methoxy-2-phenylacetate

- Structure : Similar sulfonamide core but modified with a chiral 2-methoxy-2-phenylacetate group.

- Synthesis : Higher yield (86%) compared to the pivalate analog, attributed to steric and electronic effects of the phenylacetate group .

Key Data :

Property Value Yield 86% Physical State Light yellow oil ¹³C NMR (δ ppm) Data archived in Mendeley DB

Comparison Insight : The increased yield in the phenylacetate derivative suggests that bulkier, aromatic ester groups may stabilize intermediates or reduce side reactions during synthesis. This trend could extend to the target compound, where the indolin-1-yl group may similarly influence reactivity.

Sulfonamide Derivatives with Indoline or Piperidine Moieties

(i) N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- Structure: Features a tetrahydrofuran-linked quinoline scaffold and a piperidine-acetamide side chain.

- Relevance: Demonstrates how fused heterocycles (e.g., quinoline) and sulfonamide-like groups modulate solubility and bioactivity. Crystallographic data highlight intermolecular hydrogen bonding, which may enhance stability .

(ii) N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

- Structure : Contains a pyrimidine-sulfanyl bridge and trimethylbenzenesulfonamide group.

- Crystallography : Intermolecular hydrogen bonding (N–H···O and C–H···π interactions) stabilizes the crystal lattice, a feature critical for solid-state applications .

Sulfonamide-Based Pharmaceuticals (USP Standards)

Compounds such as N,N-dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide (USP 31) exhibit sulfonamide-like pharmacophores with furan and nitroethenyl groups. These are used as reference standards for quality control, emphasizing the importance of sulfonamide purity and stereochemical consistency .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SARs).

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : This compound features an indole moiety linked to a furan ring and a sulfonamide group.

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

Biological Activity Overview

Research has indicated that compounds with similar structural features often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, indole-based compounds have shown selective cytotoxicity against various cancer cell lines.

The structure–activity relationship (SAR) analysis suggests that modifications in the furan and indole rings can enhance anticancer activity. For example, substituents on the indole nitrogen or variations in the sulfonamide group can dramatically affect potency and selectivity against cancer cells.

Antimicrobial Activity

The compound's sulfonamide group is known for its antibacterial properties. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 16 | High |

| P. aeruginosa | 64 | Low |

In vitro studies indicate that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of indole derivatives including N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide against the NCI-60 human tumor cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against specific cancer types.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of sulfonamides derived from furan and indole structures. The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of the sulfonamide moiety in these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.